molecular formula C12H11ClN2OS B2716404 2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide CAS No. 851288-86-3

2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Cat. No.: B2716404
CAS No.: 851288-86-3
M. Wt: 266.74
InChI Key: ZFQCNRJGUFAUAP-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole structure have been found to have anti-tubercular activity . These compounds have been shown to have inhibitory effects against M. tuberculosis .

Mode of Action

tuberculosis . The interaction of these compounds with their targets leads to this inhibitory effect .

Biochemical Pathways

tuberculosis , suggesting that they may affect the biochemical pathways involved in the growth and replication of this bacterium.

Result of Action

tuberculosis , suggesting that these compounds may inhibit the growth and replication of this bacterium at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide typically involves the reaction of 2-chloroacetamide with 3-(2-methyl-thiazol-4-yl)-phenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is unique due to its specific substitution pattern and the presence of both a thiazole ring and a phenylacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-8-14-11(7-17-8)9-3-2-4-10(5-9)15-12(16)6-13/h2-5,7H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQCNRJGUFAUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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